molecular formula C13H17ClF3N3O2 B10936209 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10936209
M. Wt: 339.74 g/mol
InChI Key: HDWZCKATGXPKPT-UHFFFAOYSA-N
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Description

3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a synthetic organic compound that features a trifluoromethyl group, a pyrazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chloro and methyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where the tetrahydrofuran ring is opened and attached to the pyrazole ring.

    Formation of the Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

    Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of an alcohol.

    Substitution: Substitution of the chloro group can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic molecules, which can enhance their stability and bioavailability .

Biology

In biology, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. Its unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

Medicine

Its trifluoromethyl group can enhance the metabolic stability of drug molecules, making it a valuable component in drug design .

Industry

In industry, this compound can be used in the development of new materials. Its trifluoromethyl group can impart unique properties to polymers and other materials, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, allowing it to inhibit their activity. The pyrazole ring can interact with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a tetrahydrofuran moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClF3N3O2

Molecular Weight

339.74 g/mol

IUPAC Name

3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C13H17ClF3N3O2/c1-8-11(14)12(13(15,16)17)19-20(8)5-4-10(21)18-7-9-3-2-6-22-9/h9H,2-7H2,1H3,(H,18,21)

InChI Key

HDWZCKATGXPKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCC2CCCO2)C(F)(F)F)Cl

Origin of Product

United States

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